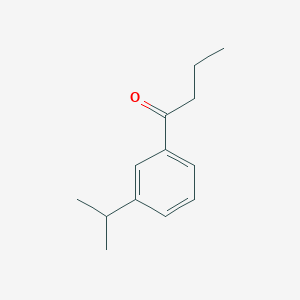

3'-iso-Propylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-iso-Propylbutyrophenone is an organic compound belonging to the butyrophenone class. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones have been extensively studied for their pharmacological properties, particularly in the field of neuroleptics and antipsychotic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propylbutyrophenone typically involves the Friedel-Crafts acylation of a substituted benzene with a butyryl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .

Industrial Production Methods: Industrial production of 3’-iso-Propylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-iso-Propylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically yield alcohols or hydrocarbons, with reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

3’-iso-Propylbutyrophenone has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter pathways.

Medicine: Investigated for its antipsychotic properties and potential use in treating psychiatric disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

The mechanism of action of 3’-iso-Propylbutyrophenone involves its interaction with neurotransmitter receptors in the central nervous system. It primarily acts as a dopamine receptor antagonist, inhibiting the reuptake of dopamine and thereby modulating dopaminergic activity. This action is crucial in its potential antipsychotic effects, as it helps to balance neurotransmitter levels and reduce symptoms of psychosis .

Comparaison Avec Des Composés Similaires

Haloperidol: Another butyrophenone derivative with potent antipsychotic properties.

Droperidol: Used as an antiemetic and antipsychotic agent.

Trifluperidol: Known for its high potency in treating psychiatric disorders.

Uniqueness: 3’-iso-Propylbutyrophenone is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenones. Its iso-propyl group can influence its binding affinity and selectivity for various neurotransmitter receptors, potentially leading to different therapeutic effects and side effect profiles .

Activité Biologique

3'-iso-Propylbutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its butyrophenone backbone, which is modified with an isopropyl group at the 3' position. This structural modification is significant as it influences the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly dopaminergic and serotonergic pathways. It acts as an antagonist at dopamine D2 receptors, similar to other compounds in its class, which may contribute to its antipsychotic effects. Additionally, it has been noted to exhibit some affinity for serotonin receptors, suggesting a multifaceted mechanism of action.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding important insights into its pharmacological potential:

- Antipsychotic Efficacy : A study conducted on rodent models demonstrated that this compound significantly reduced hyperactivity induced by amphetamine, indicating its potential as an antipsychotic agent. The results suggested a dose-dependent relationship with behavioral outcomes .

- Combination Therapy : In clinical settings, this compound has been used alongside opioid analgesics such as fentanyl. Research indicated that this combination not only improved pain management but also reduced the required dosage of opioids, highlighting its utility in pain management protocols .

- Neuropharmacological Studies : Investigations into the neuropharmacological profile of this compound revealed that it modulates neurotransmitter release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects observed in various behavioral assays .

Propriétés

IUPAC Name |

1-(3-propan-2-ylphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-6-13(14)12-8-5-7-11(9-12)10(2)3/h5,7-10H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGZSKTQBMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.